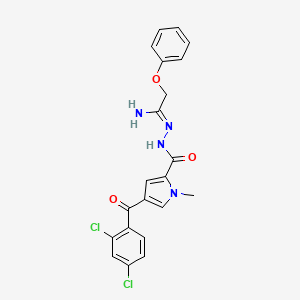

4-(2,4-dichlorobenzoyl)-1-methyl-N'-(2-phenoxyethanimidoyl)-1H-pyrrole-2-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(Z)-(1-amino-2-phenoxyethylidene)amino]-4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N4O3/c1-27-11-13(20(28)16-8-7-14(22)10-17(16)23)9-18(27)21(29)26-25-19(24)12-30-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H2,24,25)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUVODAEPLRFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NN=C(COC2=CC=CC=C2)N)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=C1C(=O)N/N=C(/COC2=CC=CC=C2)\N)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,4-dichlorobenzoyl)-1-methyl-N'-(2-phenoxyethanimidoyl)-1H-pyrrole-2-carbohydrazide is a pyrrole-derived molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrrole ring, a dichlorobenzoyl group, and a phenoxyethanimidoyl moiety. Its molecular formula is , with a molecular weight of approximately 312.17 g/mol. The presence of electron-withdrawing groups such as dichlorobenzoyl significantly influences its biological properties.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial activity of pyrrole derivatives, including the target compound. A series of pyrrole-2-carbohydrazide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antimycobacterial effects, with some compounds showing activity comparable to standard drugs like Isoniazid .

Table 1: Antimycobacterial Activity of Pyrrole Derivatives

| Compound | Activity (MIC µg/mL) | Remarks |

|---|---|---|

| GS4 | 0.5 | Comparable to Isoniazid |

| GS1 | 5.0 | Moderate activity |

| GS2 | 10.0 | Low activity |

| GS3 | 15.0 | Low activity |

The mechanism through which these compounds exert their antimycobacterial effects often involves inhibition of enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid synthesis pathway of bacteria. Molecular docking studies have shown that the binding affinity correlates with biological activity, indicating that better docking scores lead to enhanced antimycobacterial properties .

Cytotoxicity Studies

In addition to antimycobacterial properties, cytotoxicity assays were performed on various human cell lines to evaluate the safety profile of the compound. The results indicated that while some derivatives displayed effective antimicrobial activity, they also exhibited varying degrees of cytotoxicity, necessitating further investigation into their therapeutic index.

Table 2: Cytotoxicity Results on Human Cell Lines

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| GS4 | HeLa | 20 | Moderate cytotoxicity |

| GS1 | MCF-7 | 15 | High cytotoxicity |

| GS2 | A549 | 30 | Low cytotoxicity |

Case Study 1: Synthesis and Evaluation

A notable study focused on synthesizing a series of pyrrole derivatives and evaluating their biological activities. The researchers utilized various synthetic pathways to obtain compounds with diverse substituents, leading to significant variations in biological efficacy. The study concluded that structural modifications could enhance activity against M. tuberculosis while maintaining acceptable cytotoxicity levels .

Case Study 2: Docking Studies

Another research effort involved comprehensive molecular docking studies to predict the interaction between synthesized compounds and target proteins. The findings demonstrated that specific functional groups significantly influenced binding affinity and biological activity, providing insights for future drug design .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2,4-dichlorobenzoyl)-1-methyl-N'-(2-phenoxyethanimidoyl)-1H-pyrrole-2-carbohydrazide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Condensation of 1-methyl-1H-pyrrole-2-carbohydrazide with 2-phenoxyethanimidoyl chloride under anhydrous conditions (e.g., THF or DMF, 0–5°C, 2–4 hrs) to form the hydrazide intermediate.

- Step 2 : Acylation with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) at 25–30°C for 12–24 hrs.

- Critical parameters : Temperature control minimizes side reactions (e.g., hydrolysis of acyl chloride). Solvent polarity affects reaction kinetics; DMF accelerates acylation but may complicate purification.

- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Primary methods :

- 1H/13C NMR : Confirm substitution patterns (e.g., pyrrole ring protons at δ 6.5–7.2 ppm, dichlorobenzoyl aromatic protons at δ 7.4–8.1 ppm).

- IR : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and hydrazide N–H bonds (~3200–3300 cm⁻¹).

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~470–480).

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Enhanced solubility in ethanol/water mixtures (1:1 v/v) at pH 6–6.

- Stability : Degrades above 120°C (TGA data). Stable in dark, dry conditions for >6 months; avoid prolonged exposure to UV light or acidic/basic media to prevent hydrazide bond cleavage .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT) predict the biological targets of this compound?

- Methodology :

- Molecular docking (AutoDock Vina, Schrödinger) : Screen against protein databases (e.g., PDB) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Prioritize targets with high binding affinity (ΔG < −8 kcal/mol) and complementary pharmacophore features (e.g., hydrophobic pockets for dichlorobenzoyl groups).

- Validation : Compare docking results with experimental bioactivity data (e.g., enzyme inhibition assays). Adjust force fields for hydrazide flexibility .

Q. What strategies mitigate conflicting bioactivity data in studies involving this compound?

- Root causes : Variability in assay conditions (e.g., cell lines, incubation times) or impurities (e.g., unreacted intermediates).

- Solutions :

- Standardized protocols : Use LC-MS to verify compound purity (>98%) before assays.

- Dose-response curves : Establish IC50/EC50 values across multiple replicates.

- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and disk diffusion methods .

Q. How does X-ray crystallography elucidate the compound’s solid-state conformation, and what software tools are recommended?

- Workflow :

- Crystal growth : Slow evaporation from ethanol/acetone (1:2) at 4°C.

- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL-2018 for structure solution (direct methods) and WinGX for visualization. Anisotropic displacement parameters refine thermal ellipsoids (R1 < 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.